1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the isoxazole ring, which is further connected to a cyclopropanecarboxylic acid moiety. The molecular formula of this compound is C13H10ClNO3, and it has a molecular weight of 263.68 g/mol .
Preparation Methods
The synthesis of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature. This reaction leads to the formation of 3,5-disubstituted isoxazoles . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.
Cycloaddition: Isoxazoles are known to participate in cycloaddition reactions, forming various heterocyclic compounds.
Scientific Research Applications
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate immune functions by preventing the proliferation of lymphocytes and suppressing inflammatory responses . The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)isoxazol-3-amine: This compound has a similar isoxazole ring structure but lacks the cyclopropanecarboxylic acid moiety.
5-(2-Chlorophenyl)isoxazol-3-yl)methylamine: This compound has a different substitution pattern on the isoxazole ring and a different functional group.
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid: This compound is similar but has a carboxylic acid group directly attached to the isoxazole ring instead of the cyclopropane moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanecarboxylic acid moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10ClNO3 |
---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-9-3-1-8(2-4-9)10-7-11(15-18-10)13(5-6-13)12(16)17/h1-4,7H,5-6H2,(H,16,17) |
InChI Key |
BBEBVUPIDMOJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.